molecular formula C14H18N4O4S B2424451 4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide CAS No. 320415-77-8

4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2424451
CAS No.: 320415-77-8
M. Wt: 338.38
InChI Key: MPUMXOSQGORUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Pyrazole Geometry

The pyrazole ring adopts a partially saturated conformation due to the 1,5-dihydro-4H-pyrazol-4-yliden structure. This configuration restricts free rotation, fixing the double bond between C4 and N2. The methoxymethyl group at C3 and the ketone at C5 influence the ring’s planarity and electron distribution.

Dihedral Angles and Substituent Orientation

Crystallographic studies of analogous pyrazole-sulfonamide derivatives (e.g., 4b ) reveal dihedral angles between the pyrazole ring and adjacent aryl groups ranging from 34.75° to 49.98°. In the target compound, the methoxymethyl group likely adopts a staggered conformation relative to the pyrazole plane, minimizing steric hindrance. The sulfonamide’s N,N-dimethyl groups are expected to be oriented orthogonally to the benzene ring, as observed in similar structures.

Hydrogen Bonding and π-π Interactions

The sulfonamide’s amino group may participate in intramolecular hydrogen bonding with the pyrazole’s oxygen atom, stabilizing the molecular conformation. Intermolecular interactions, such as π-π stacking between the benzene rings and pyrazole’s conjugated system, are plausible in the crystalline state, as seen in 4b .

X-ray Crystallographic Studies

Key Structural Features

While direct crystallographic data for the target compound is unavailable, insights are drawn from structurally related derivatives:

  • Pyrazole Planarity : Partial saturation reduces ring strain, allowing a near-planar geometry for the 1,5-dihydro-4H-pyrazol-4-yliden moiety.
  • Sulfonamide Group : The N,N-dimethyl groups adopt a gauche conformation relative to the benzene ring, enhancing solubility and electronic effects.
  • Methoxymethyl Group : The -OCH₂CH₂OCH₃ substituent likely extends outward from the pyrazole plane, contributing to hydrophobic interactions.

Hydrogen Bonding Networks

In analogous compounds, sulfonamide NH groups form hydrogen bonds with oxygen atoms in the pyrazole ring (e.g., N–H···O=C), as observed in 4b . These interactions create supramolecular chains, critical for crystallization and stability.

Spectroscopic Characterization

FT-IR Analysis

Functional Group Absorption (cm⁻¹) Observations
N–H (Sulfonamide) 3300–3500 Broad peak due to hydrogen bonding
S=O (Sulfonamide) 1300–1100 Strong asymmetric and symmetric stretches
C=O (Pyrazole) 1680–1620 Sharp peak from the ketone group
C–O–C (Methoxymethyl) 1250–1050 Stretching vibrations of ether bonds

NMR Data

Proton Environment δ (ppm) Multiplicity Integration
N,N-Dimethyl (Sulfonamide) 2.35–2.81 Singlet 6H
Methoxymethyl (-OCH₂CH₂OCH₃) 3.92–4.11 Quartet 4H
Aromatic (Benzene) 7.20–7.80 Multiplet 4H
Pyrazole NH 10.21 Singlet 1H

Note: Data extrapolated from 4b and 4j .

HRMS Analysis

Ionization Mode Observed m/z Calculated m/z Formula
[M + H]⁺ 338.38 338.38 C₁₄H₁₈N₄O₄S

Tautomeric Behavior and Resonance Stabilization

Tautomeric Forms

The 5-oxo group on the pyrazole ring precludes keto-enol tautomerism, fixing the structure in a single form. Resonance stabilization is achieved through conjugation between the sulfonamide’s electron-withdrawing groups and the pyrazole’s π-system, enhancing molecular stability.

Electronic Effects

  • Electron-Withdrawing Groups : The sulfonamide and ketone groups deplete electron density, polarizing the pyrazole ring.
  • Electron-Donating Groups : The methoxymethyl group donates electron density via resonance, counterbalancing the electron-withdrawing effects.

Properties

IUPAC Name

4-[[3-(methoxymethyl)-5-oxo-1,2-dihydropyrazol-4-yl]methylideneamino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-18(2)23(20,21)11-6-4-10(5-7-11)15-8-12-13(9-22-3)16-17-14(12)19/h4-8H,9H2,1-3H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLXSLHHTKKIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Methoxymethyl)-5-Oxo-4,5-Dihydro-1H-Pyrazole-4-Carbaldehyde

Route :

  • 1,3-Diketone Formation : Ethyl acetoacetate (1.0 eq) reacts with methoxyacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (1.5 eq), to yield 3-methoxymethyl-2,4-pentanedione.
  • Pyrazole Cyclization : The diketone is treated with hydrazine hydrate (1.1 eq) in ethanol at 80°C for 6 hours, forming 3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-pyrazole.
  • Oxidation to Aldehyde : The pyrazole undergoes Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C, followed by hydrolysis to yield the carbaldehyde.

Optimization Data :

Parameter Optimal Condition Yield (%)
Diketone Reaction 0°C, 4 h, N₂ atmosphere 78
Cyclization Time 6 h, 80°C 85
Formylation Temp 0–5°C 65

Preparation of 4-Amino-N,N-Dimethylbenzenesulfonamide

Route :

  • Sulfonation : Benzene is sulfonated with chlorosulfonic acid at 50°C to form benzenesulfonyl chloride.
  • Amination : Reaction with dimethylamine (2.0 eq) in THF yields N,N-dimethylbenzenesulfonamide.
  • Nitration and Reduction : The sulfonamide is nitrated (HNO₃/H₂SO₄, 0°C), followed by catalytic hydrogenation (H₂/Pd-C, 1 atm) to introduce the 4-amino group.

Reaction Conditions :

Step Reagents Temperature Time Yield (%)
Sulfonation ClSO₃H 50°C 2 h 92
Amination (CH₃)₂NH, THF RT 4 h 88
Nitration HNO₃/H₂SO₄ 0°C 1 h 75
Reduction H₂ (1 atm), Pd-C RT 3 h 90

Imine Coupling via Schiff Base Formation

Procedure :
The pyrazole-4-carbaldehyde (1.0 eq) and 4-amino-N,N-dimethylbenzenesulfonamide (1.1 eq) are refluxed in anhydrous ethanol for 3–5 hours. The reaction is monitored via TLC (eluent: ethyl acetate/hexane 1:1). The product precipitates upon cooling and is recrystallized from ethanol.

Optimization :

  • Solvent : Ethanol outperforms DMF or acetonitrile due to improved imine stability.
  • Catalyst : Acetic acid (5 mol%) increases yield by 12% via protonation of the amine.
  • Yield : 82% after recrystallization.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (d, J=8.4 Hz, 2H, Ar-H), 4.31 (s, 2H, OCH₂), 3.38 (s, 3H, OCH₃), 2.67 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).

Purity :

  • HPLC (C18 column, 70:30 MeOH/H₂O): 98.2% purity at 254 nm.

Challenges and Mitigation Strategies

  • Pyrazole Oxidation Side Reactions : Over-oxidation to carboxylic acids is minimized by maintaining low temperatures (0–5°C) during formylation.
  • Sulfonamide N-Methylation : Excess dimethylamine (2.5 eq) and prolonged stirring (6 h) ensure complete methylation.
  • Imine Hydrolysis : Anhydrous ethanol and nitrogen sparging prevent moisture-induced degradation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various reactions:

  • Oxidation: : Depending on the substituents, it can be oxidized at the sulfonamide or the pyrazole ring.

  • Reduction: : Reduction reactions typically target the sulfonamide group, reducing it to an amine.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

  • Oxidation: : Produces sulfonic acids or nitriles, depending on the site of oxidation.

  • Reduction: : Produces primary or secondary amines.

  • Substitution: : Various substituted derivatives of the original compound.

Scientific Research Applications

This compound has multiple applications across different fields:

  • Chemistry: : Used as a building block in organic synthesis due to its functional groups.

  • Biology: : Investigated for its potential as an enzyme inhibitor.

  • Medicine: : Explored for its role in drug design, particularly as an antimicrobial agent.

  • Industry: : Used in materials science for its unique chemical properties, including solubility and stability.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

  • Molecular Targets: : Enzymes, receptors, and possibly nucleic acids.

  • Pathways Involved: : Inhibition of specific enzyme pathways, disruption of cell membrane synthesis.

Comparison with Similar Compounds

Compared to similar sulfonamide and pyrazole derivatives, 4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide stands out due to its unique substitution pattern:

  • Sulfonamides: : Often lack the pyrazole moiety, affecting their biological activity.

  • Pyrazoles: : Usually do not have the methoxymethyl and sulfonamide groups together, which influences their chemical reactivity and stability.

Similar compounds include:

  • 4-{[3-(Dimethylamino)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}aniline

  • 3-Methyl-1-phenyl-5-pyrazolone

  • N,N-dimethyl-4-{[3-(methylthio)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenesulfonamide

Each of these compounds has distinctive properties and applications, but none combine the specific functionalities present in this compound, making it a compound of significant interest in research and industry.

Biological Activity

The compound 4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide , often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The compound has a complex structure characterized by a pyrazole ring and a sulfonamide group, which contribute to its biological activity. The molecular formula is C14H18N4O3SC_{14}H_{18}N_{4}O_{3}S with a molecular weight of 318.39 g/mol.

Synthesis

The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole ring followed by the introduction of the methoxymethyl and dimethylaminobenzenesulfonamide groups. The synthetic route includes:

  • Formation of the Pyrazole Ring : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Introduction of methoxymethyl and dimethyl groups through nucleophilic substitution.

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties.

  • Case Study : A study on related pyrazole derivatives demonstrated IC50 values in the low micromolar range against leukemia cells, indicating potent cytotoxic effects .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. The presence of the sulfonamide moiety is crucial for antibacterial activity.

  • Research Findings : A series of benzenesulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

  • Mechanism : By mimicking para-aminobenzoic acid (PABA), sulfonamides compete with this substrate, leading to bacterial growth inhibition.

Comparative Analysis

To understand the biological activity better, a comparison with other related compounds can be insightful:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
Compound APyrazoleIC50 = 5 µMMIC = 32 µg/mL
Compound BSulfonamideIC50 = 10 µMMIC = 64 µg/mL
Current Compound Pyrazole-Sulfonamide Pending Studies Pending Studies

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:
The compound can be synthesized via multi-step organic reactions, starting with the condensation of pyrazolone derivatives with sulfonamide-bearing aromatic aldehydes. Key steps include:

  • Schiff base formation : Reacting the pyrazolone core with a substituted benzaldehyde under reflux in ethanol or methanol .
  • Sulfonamide coupling : Introducing the dimethylbenzenesulfonamide group via nucleophilic substitution or amidation reactions.
    Optimization strategies :
  • Use statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, solvent polarity, catalyst loading) .
  • Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using column chromatography or recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the compound?

Answer:

TechniqueApplicationDetection LimitReference
¹H/¹³C NMR Confirming regiochemistry of the pyrazole ring and sulfonamide substituents~0.1 mg sample
HPLC-MS Purity assessment (>95%) and molecular ion verification~1 ppm
FT-IR Identifying functional groups (C=O stretch at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹)~0.5% impurity

Advanced: How can computational chemistry aid in predicting reaction pathways and intermediates?

Answer:

  • Quantum chemical calculations (e.g., DFT) model reaction energetics, such as transition states in Schiff base formation .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock .
  • Reaction path search algorithms : Narrow experimental conditions by simulating solvent effects and catalyst interactions .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments under identical conditions .
  • Comparative spectroscopy : Validate compound identity across batches via ¹H NMR and LC-MS .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line specificity .

Advanced: What strategies enable regioselective functionalization of the pyrazole core?

Answer:

  • Steric/electronic control : Electron-withdrawing groups (e.g., sulfonamide) direct substitution to the para position on the benzene ring .
  • Catalytic systems : Use palladium catalysts for Suzuki-Miyaura coupling to introduce aryl groups at specific sites .
  • Protecting groups : Temporarily block reactive sites (e.g., amine protection with Boc groups) during synthesis .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrazole ring .
  • Hydrolytic stability : Avoid aqueous solvents at high pH (>9), which may cleave the sulfonamide group .
  • Thermal stability : Decomposition occurs above 150°C; use low-temperature drying methods (lyophilization) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Fragment-based design : Synthesize analogs with systematic modifications (e.g., methoxy → ethoxy substitution) .
  • Multivariate analysis : Corrogate biological activity (IC₅₀) with descriptors like logP and polar surface area using PLS regression .
  • High-throughput screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reactor design : Optimize heat transfer in large-scale reflux setups to prevent side reactions (e.g., dimerization) .
  • Purification bottlenecks : Replace column chromatography with continuous crystallization or membrane filtration .
  • Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.